molecular formula C14H10N2S B1229018 3-Phenylquinoxaline-2-thiol CAS No. 58861-61-3

3-Phenylquinoxaline-2-thiol

Cat. No. B1229018
CAS RN: 58861-61-3
M. Wt: 238.31 g/mol
InChI Key: RZDZNIAZFJPDQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenylquinoxaline-2-thiol and its derivatives can be achieved through several methods. A notable approach involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione, which itself is produced via a novel thiation method from 3-phenylquinoxalin-2(1H)-one (El Rayes et al., 2019). Another method involves the three-component oxidative condensation of acetophenones with o-phenylenediamines and sulfur in DMSO, in the presence of piperidine as a catalyst, leading to 3-phenylquinoxaline-2-thione derivatives (Nguyen et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-Phenylquinoxaline-2-thiol derivatives is characterized by the presence of a quinoxaline core substituted with a phenyl group and a thiol group. These structural features impart significant electronic properties to the molecule, influencing its reactivity and interaction with various substrates. For example, the crystal and molecular structure analysis of related compounds provides insights into the intramolecular interactions and stability of such molecules (Róde et al., 1985).

Chemical Reactions and Properties

3-Phenylquinoxaline-2-thiol participates in various chemical reactions, leveraging its thiol functionality. These reactions include thiocarbonylation, where the thiol group reacts with carbonyl compounds to form thiocarbonyl derivatives, demonstrating the compound's versatility in synthetic chemistry (Xiao et al., 1999).

Scientific Research Applications

  • Pharmacology

    • Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • They have become a crucial component in drugs used to treat various diseases .
  • Medicinal Chemistry

    • Quinoxalines are used in the synthesis of drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .
  • Material Science

    • Quinoxalines have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials .
    • They have also been used in the development of organic sensitizers for solar cell applications and polymeric optoelectronic materials .
  • Organic Light-Emitting Devices (OLEDs)

    • Quinoxalines have been used in the development of high-efficiency fluorescent OLEDs .
    • A multifunctional luminescent material based on quinoxaline and triphenylamine groups has been developed .
    • This material exhibits aggregation-induced emission (AIE), mechanochromic luminescence, and electroluminescent (EL) features .
    • The material, TQT, uses quinoxaline as an acceptor and triphenylamine (TPA) as a donor with a D–A–D symmetrical structure .
    • TQT exhibits high-contrast polymorph-dependent emission, from green to red, and multicolor mechanochromic luminescence (MCL) in aggregate states .
    • A doped device with 20 wt% TQT and a non-doped device showed good electroluminescence performance .
  • Chemical Industry

    • Quinoxalines are used in the chemical industry for the synthesis of dyes and other chemicals .
  • Research

    • Quinoxalines are used in research due to their wide range of physicochemical and biological activities .
    • They are used in the development of new materials and drugs .
  • Photoinitiation and Materials Application

    • The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates .
    • Unlike the well-known radical-mediated thiol–ene and anion-mediated thiol-Michael reactions that produce static thioether bonds, acetals provide unique function for various fields such as drug delivery and protecting group chemistries .
    • This reaction is relatively underutilized for creating new and unique materials owing to the unexplored reactivity over a broad set of substrates and potential side reactions .
    • Photoinitiation of the ACT reaction was achieved for the first time under 470 nm blue light using a novel photochromic photoacid .
    • Using multifunctional monomers, solid-state polymer networks were formed using the ACT reaction producing acetal crosslinks .
  • Third-Generation Photovoltaics

    • Quinoline derivatives, a class of compounds related to quinoxalines, have been used in third-generation photovoltaic applications .
    • Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements presented by the authors .
    • The implementation of quinoline derivatives in photovoltaic cells, their architecture and design are described, and also, the performance for polymer solar cells and dye-synthesized solar cells was highlighted .
  • Biomedical Applications

    • Quinoline derivatives are also being considered as materials for biomedical applications .
    • They have been demonstrated and described as good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .

Future Directions

Quinoxaline derivatives, including 3-Phenylquinoxaline-2-thiol, have potential in various fields such as medicinal chemistry due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

properties

IUPAC Name

3-phenyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDZNIAZFJPDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395157
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylquinoxaline-2-thiol

CAS RN

58861-61-3
Record name 3-phenylquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Chen - Synthesis, 2022 - thieme-connect.com
… To demonstrate the practical utility of the method, a gram-scale synthesis of 3-phenylquinoxaline-2-thiol (3aa) was performed, and a moderate yield was realized (Scheme 3). To show …
Number of citations: 4 www.thieme-connect.com

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